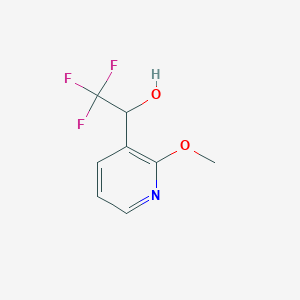

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol

Beschreibung

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol is a fluorinated ethanol derivative featuring a pyridine ring substituted with a methoxy group at the 2-position and a trifluoroethanol moiety at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine ring contributes to electronic and steric properties .

Eigenschaften

Molekularformel |

C8H8F3NO2 |

|---|---|

Molekulargewicht |

207.15 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H8F3NO2/c1-14-7-5(3-2-4-12-7)6(13)8(9,10)11/h2-4,6,13H,1H3 |

InChI-Schlüssel |

PQHGWKJZTGUYDP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC=N1)C(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Procedures

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2-Methoxypyridine + Trifluoroacetaldehyde, Lewis acid catalyst (e.g., BF3·OEt2), anhydrous solvent (e.g., dichloromethane), inert atmosphere, 0–25 °C | Nucleophilic addition of pyridine nitrogen to trifluoroacetaldehyde carbonyl, forming the secondary alcohol | 65–80% yield after recrystallization; purity >95% by HPLC |

| 2 | 2-Methoxypyridine-3-carbaldehyde + trifluoroacetaldehyde, base catalyst (e.g., K2CO3), solvent (e.g., THF or dioxane), room temperature to 50 °C | Aldol addition followed by reduction to alcohol; continuous flow reactors can be employed for scalability | Up to 90% yield; purity >95% after chromatographic purification |

Catalysts and Solvents

Catalysts : Lewis acids such as boron trifluoride etherate (BF3·OEt2) and bases like potassium carbonate (K2CO3) are commonly used to activate carbonyl groups and facilitate nucleophilic attack.

Solvents : Anhydrous, aprotic solvents like dichloromethane, tetrahydrofuran (THF), and 1,4-dioxane are preferred to avoid side reactions and to maintain reaction control.

Reaction Conditions Optimization

Temperature control at low to moderate temperatures (0–50 °C) is critical to prevent side-product formation.

Inert atmosphere (nitrogen or argon) is used to avoid moisture and oxygen interference.

Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completeness and product purity.

Purification and Characterization

Purification methods include recrystallization from suitable solvents and chromatographic techniques (silica gel column chromatography).

Characterization employs nuclear magnetic resonance (¹H and ¹³C NMR), Fourier-transform infrared spectroscopy (FT-IR), and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Comparative Data Table of Preparation Methods

| Parameter | Route A: Direct Addition | Route B: Aldol Addition |

|---|---|---|

| Starting Materials | 2-Methoxypyridine + trifluoroacetaldehyde | 2-Methoxypyridine-3-carbaldehyde + trifluoroacetaldehyde |

| Catalyst | Lewis acid (e.g., BF3·OEt2) | Base (e.g., K2CO3) |

| Solvent | Dichloromethane, anhydrous | THF or dioxane |

| Temperature | 0–25 °C | Room temp to 50 °C |

| Yield | 65–80% | Up to 90% |

| Purity | >95% (recrystallization) | >95% (chromatography) |

| Scalability | Moderate | High (continuous flow possible) |

Research Findings and Industrial Considerations

The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, important for medicinal chemistry applications.

Continuous flow reactors have been reported to improve scalability and reproducibility for the aldol addition route, facilitating industrial production.

Quality control includes chromatographic purity assessment and structural confirmation by NMR and X-ray crystallography when crystalline samples are available.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The methoxypyridinyl group may also contribute to its overall activity by facilitating specific binding interactions.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Methoxy Group Variations

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

- Structure : The methoxy group is located at the 6-position of the pyridine ring instead of the 2-position.

- Key Differences: Electronic Effects: The 2-methoxy group (ortho to the hydroxyl) may induce intramolecular hydrogen bonding, reducing reactivity compared to the 6-methoxy isomer.

- Data :

| Property | 2-Methoxy Isomer (Target) | 6-Methoxy Isomer |

|---|---|---|

| Molecular Formula | C₈H₈F₃NO₂ | C₈H₈F₃NO₂ |

| Molecular Weight | 207.15 (inferred) | 207.15 |

| CAS Number | Not provided | 1226507-29-4 |

Heterocyclic Ring Substitutions

Pyrazole-Based Analogs

- Examples :

- Key Differences :

- Aromaticity and Reactivity : Pyrazole rings (5-membered, two adjacent nitrogen atoms) exhibit different electronic properties compared to pyridine (6-membered, one nitrogen). Pyrazoles often participate in hydrogen bonding and metal coordination.

- Applications : Pyrazole derivatives are widely used as kinase inhibitors and anti-inflammatory agents, whereas pyridine derivatives are common in antibacterial and antiviral drugs.

Functional Group Modifications

Trifluoroethyl Phosphonate Derivatives

- Example : 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate

- Key Differences :

- Functional Groups : Replacement of the hydroxyl group with a methylphosphonate ester introduces hydrolytic stability and chelating properties.

- Electronic Effects : The phosphonate group increases acidity (pKa ~1–2) compared to the hydroxyl group (pKa ~10–12).

Spirocyclic Trifluoroethyl Ketones

- Example: 2,2,2-Trifluoro-1-[4-methoxy-spiro(2H-chromene-2,1-cycloalkan)-3-yl]ethanones

- Key Differences :

- Spiro Architecture : The rigid spiro framework enhances stereochemical control, making these compounds valuable in asymmetric synthesis.

- Ketone vs. Alcohol : The ketone group offers distinct reactivity (e.g., nucleophilic additions) compared to the alcohol group.

Q & A

Basic Research Questions

Q. What are the key structural features of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol, and how do they influence its chemical reactivity?

- Answer : The compound features a trifluoromethyl group (-CF₃), a methoxy-substituted pyridine ring, and a secondary alcohol group. The -CF₃ group enhances lipophilicity and metabolic stability, while the methoxy group improves solubility. The alcohol group participates in nucleophilic substitutions (e.g., esterification) and oxidation reactions. The pyridine ring contributes to π-π stacking interactions in biological systems. Structural characterization via NMR and X-ray crystallography is critical to confirm stereochemistry and electronic effects .

Q. What are the common synthetic routes for preparing this compound, and how can purity be optimized?

- Answer : Two primary methods are reported:

Condensation : Reacting 2,2,2-trifluoroacetophenone with 2-methoxypyridine under catalytic conditions (e.g., Lewis acids). Yields range from 65–80% after purification by recrystallization .

Aldol Addition : Using 2-methoxypyridine-3-carbaldehyde and trifluoroacetaldehyde with a base catalyst. Continuous flow reactors improve scalability, while chromatography ensures high purity (>95%) .

Optimization : Monitor reaction progress via TLC/HPLC. Use anhydrous solvents and inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., alcohol -OH at δ 2.5–3.5 ppm) and confirms pyridine ring substitution patterns.

- FT-IR : Identifies functional groups (O-H stretch ~3200 cm⁻¹, C-F stretches 1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (207.15 g/mol) and detects fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the oxidation of the alcohol group?

- Answer : Oxidation to the ketone derivative (2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanone) is achieved using:

- Pyridinium Chlorochromate (PCC) in CH₂Cl₂ (72–85% yield).

- MnO₂ in acetone (68% yield).

Key Factors : - Avoid over-oxidation by controlling reaction time and temperature.

- Use anhydrous conditions to prevent side reactions (e.g., hydration).

- Purify via flash chromatography to isolate the ketone .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Preliminary studies suggest antimicrobial and enzyme-inhibitory activity, but results vary due to assay conditions. To address discrepancies:

Standardize Assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols.

Comparative Studies : Test structural analogs (e.g., 6-methoxy vs. 2-methoxy pyridine derivatives) to isolate substituent effects.

Mechanistic Validation : Perform enzyme inhibition assays (e.g., cytochrome P450) with positive/negative controls .

Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity and binding affinity?

- Answer : The -CF₃ group:

- Increases Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability.

- Electron-Withdrawing Effect : Lowers the pKa of the alcohol group (~12.5), facilitating nucleophilic substitutions.

- Steric Effects : Hinders rotation around the C-O bond, stabilizing specific conformations in enzyme binding pockets.

Computational modeling (DFT) can predict electronic effects on reactivity .

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

- Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).

- Molecular Docking : Uses software (AutoDock Vina) to predict binding modes with target receptors.

Pair these with mutagenesis studies to identify critical residues for interaction .

Q. How can computational chemistry aid in the design of derivatives with enhanced bioactivity?

- Answer :

- QSAR Models : Correlate substituent properties (Hammett σ, molar refractivity) with activity data.

- Molecular Dynamics (MD) : Simulates ligand-receptor stability over time (e.g., in G-protein-coupled receptors).

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic profiles (e.g., CYP inhibition, BBB penetration).

Validate predictions with synthetic derivatives and in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.